FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS
Description
FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS (Catalog No. HY-P1229) is a synthetic peptide derivative of Exendin-4, a 39-amino acid peptide originally isolated from the saliva of the Gila monster (Heloderma suspectum). Exendin-4 is a well-characterized glucagon-like peptide-1 receptor (GLP-1R) agonist with an IC50 of 3.22 nM, widely used in diabetes research and therapeutics . The derivative this compound retains structural similarities to Exendin-4 but includes modifications that may influence receptor binding affinity, stability, or metabolic effects.
Properties
Molecular Weight |
3692.15 |
|---|---|
sequence |
One Letter Code: FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics :
- Purity : 98.01% (HPLC) .
- Clinical Status: No clinical development reported, indicating its use is restricted to preclinical research .
- Storage : Stable at -20°C for up to three years in powder form; reconstituted solutions should be stored at -20°C and used within one month .
- Therapeutic Potential: Suggested to act as a dual GLP-1/glucagon receptor agonist, which could enhance its metabolic effects compared to single-target agonists .
FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS belongs to a class of GLP-1R agonists and Exendin-4 derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Comparative Analysis of this compound and Analogues
Key Findings :
Structural Modifications :
- This compound differs from Exendin-4 by its extended C-terminal sequence (GGPSSGAPPPS), which may enhance protease resistance or receptor interaction .
- In contrast, Liraglutide and Semaglutide incorporate fatty acid or PEG modifications to prolong half-life, a feature absent in this compound .
Clinical Progress :
- Exendin-4 derivatives like Exenatide have achieved clinical success, while this compound remains in preclinical stages due to unverified efficacy or safety .
Purity and Availability :
- This compound is available in research-grade quantities (1–10 mg), whereas approved drugs like Liraglutide are produced at scale with higher purity (>99%) .
Table 2: Functional Comparison of Dual GLP-1/Glucagon Receptor Agonists
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
